molecular formula C24H28N4O B11415965 N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide

Cat. No.: B11415965
M. Wt: 388.5 g/mol
InChI Key: QPTGVEFXIOKEKV-UHFFFAOYSA-N
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Description

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide: is a complex organic compound with a unique structure that combines a cyclohexyl group, a tetrahydropyrazino[1,2-a]benzimidazole core, and a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide typically involves multiple steps:

    Formation of the tetrahydropyrazino[1,2-a]benzimidazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexylamine or a similar reagent, which is reacted with the intermediate to form the desired cyclohexyl-substituted product.

    Attachment of the 4-methylbenzamide moiety: This final step can be accomplished through an amide coupling reaction, using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide
  • N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide

Uniqueness

N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which can impart specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in activity and applications.

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

N-(2-cyclohexyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-4-methylbenzamide

InChI

InChI=1S/C24H28N4O/c1-17-7-9-18(10-8-17)24(29)25-19-11-12-22-21(15-19)26-23-16-27(13-14-28(22)23)20-5-3-2-4-6-20/h7-12,15,20H,2-6,13-14,16H2,1H3,(H,25,29)

InChI Key

QPTGVEFXIOKEKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N4CCN(CC4=N3)C5CCCCC5

Origin of Product

United States

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